1-Bromo-2-fluorocyclopropane

Description

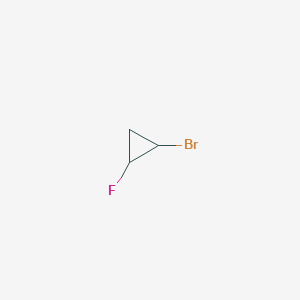

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluorocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrF/c4-2-1-3(2)5/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUCACBCRXRFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 2 Fluorocyclopropane and Analogs

Carbene and Carbenoid-Mediated Cyclopropanation

The construction of the cyclopropane (B1198618) ring via the addition of a carbene or carbenoid to an alkene is a cornerstone of cyclopropane synthesis. researchgate.netwikipedia.org This approach is highly adaptable for producing halogenated derivatives through the use of specifically substituted carbenes or alkenes.

Fluorocarbene and Bromocarbene Transfer Reactions

The most direct route to a 1-bromo-2-fluorocyclopropane skeleton involves the cycloaddition of a bromofluorocarbene (:CFBr) intermediate with an alkene. Alternatively, the reaction of a fluorocarbene with a bromoalkene or a bromocarbene with a fluoroalkene can be envisioned. The generation of these reactive intermediates is key to the success of the synthesis.

Halofluorocarbenes are recognized as relatively stabilized species with a singlet ground state due to the interaction of the halogen's lone pairs with the empty p-orbital of the carbenic carbon. cas.cn Precursors such as (trimethylsilyl)dihalofluoromethanes (TMSCFX₂, where X = Cl, Br) have been developed as effective sources for halofluorocarbenes. cas.cn For instance, (trimethylsilyl)dibromofluoromethane (TMSCFBr₂) can serve as a bromofluorocarbene precursor. cas.cn Another common precursor for bromofluorocarbene is dibromofluoromethane (B117605) (CHBr₂F). The reaction of this precursor with an organolithium reagent can generate the desired carbene. acs.org

Research has shown that the reaction of 2-aryl-1-bromo-1-fluorocyclopropanes with nitrosonium tetrafluoroborate (B81430) (NOBF₄) can lead to the synthesis of 5-aryl-4-bromo-4-fluoroisoxazolines, demonstrating the utility of these cyclopropanes as synthetic intermediates. researchgate.net

A summary of representative halofluorocarbene transfer reactions is presented below.

| Alkene Substrate | Carbene Precursor | Conditions | Product | Yield | Reference |

| 1,1-Diphenylethylene | TMSCFCl₂ / NaI | CH₂Cl₂/H₂O, PTC, KOH | (2-Chloro-2-fluorocyclopropane-1,1-diyl)dibenzene | 95% | cas.cn |

| 1,1-Diphenylethylene | TMSCFBr₂ | CH₂Cl₂/H₂O, PTC, KOH | (2-Bromo-2-fluorocyclopropane-1,1-diyl)dibenzene | 66% | cas.cn |

| Styrene | TMSCFCl₂ / NaI | CH₂Cl₂/H₂O, PTC, KOH | 1-Chloro-1-fluoro-2-phenylcyclopropane | 91% | cas.cn |

| (Vinyloxy)benzene | TMSCFCl₂ / NaI | CH₂Cl₂/H₂O, PTC, KOH | 1-Chloro-1-fluoro-2-phenoxycyclopropane | 94% | cas.cn |

Difluorocarbene Additions to Olefinic Precursors

The addition of difluorocarbene (:CF₂) to alkenes is a widely studied and effective method for synthesizing gem-difluorocyclopropanes. beilstein-journals.orgnih.gov While this does not directly produce this compound, it is a critical method for producing analogs and precursors that could be further functionalized. Difluorocarbene is a stabilized carbene due to the interaction of the fluorine lone pairs with the carbene center. nih.gov

A variety of reagents have been developed to generate difluorocarbene under different conditions. beilstein-journals.org One of the most common and historically significant methods involves the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa) in a high-boiling solvent like diglyme. beilstein-journals.org Another highly useful and versatile source is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), often called the Ruppert-Prakash reagent, which generates difluorocarbene upon activation with a nucleophilic initiator like sodium iodide (NaI). beilstein-journals.orgresearchgate.net This method has been adapted for continuous flow systems, allowing for controlled generation and reaction of the carbene. researchgate.net Other sources include hexafluoropropylene oxide (HFPO) and difluorodiazirine, the latter being a convenient photochemical source. beilstein-journals.orgnih.gov

The scope of this reaction is broad, encompassing electron-rich and functionalized alkenes. beilstein-journals.org For example, difluorocarbene addition to α-fluorostyrenes provides an efficient pathway to trifluorocyclopropanes. beilstein-journals.org

The table below showcases various methods for generating difluorocarbene for cyclopropanation.

| :CF₂ Source | Initiator/Conditions | Substrate Example | Yield | Reference |

| ClCF₂COONa | Heat (190°C, diglyme) | Tetramethylethylene | 56% | beilstein-journals.org |

| TMSCF₃ | NaI (reflux) | 4-tert-Butylstyrene | 55% | beilstein-journals.org |

| MDFA | CsF/18-crown-6 | α-Methylstyrene | 82% | beilstein-journals.org |

| HFPO | Heat (>170°C) | Cyclohexene | 80% | beilstein-journals.org |

| Difluorodiazirine | Photolysis | (Z)-2-Butene | >90% | beilstein-journals.org |

Zinc Carbenoid-Based Approaches

Zinc carbenoid-mediated reactions, most famously the Simmons-Smith reaction, represent a powerful and stereospecific method for cyclopropanation. libretexts.orglibretexts.org These reactions involve carbenoids, which are metal-associated species that behave like carbenes but are not technically free carbenes. libretexts.org The classic Simmons-Smith reaction uses (iodomethyl)zinc iodide (ICH₂ZnI), formed in situ from diiodomethane (B129776) and a zinc-copper couple, to transfer a methylene (B1212753) (CH₂) group to an alkene. wikipedia.orglibretexts.org

This methodology has been significantly expanded to include functionalized carbenoids for the synthesis of substituted cyclopropanes, including those with fluorine atoms. nih.govorganic-chemistry.org The Charette group has extensively studied the use of zinc carbenoids for the enantioselective synthesis of fluorocyclopropanes from fluoro-substituted allylic alcohols. charettelab.caresearchgate.net These approaches provide excellent diastereoselectivity and enantioselectivity, offering access to a wide range of structurally diverse and chiral fluorocyclopropanes. charettelab.ca

The generation of halocyclopropanes can be achieved using polyhalomethane precursors. For example, bromoform (B151600) (CHBr₃) or iodoform (B1672029) (CHI₃) can be used with diethylzinc (B1219324) (ZnEt₂) to generate the corresponding zinc carbenoids for bromocyclopropanation or iodocyclopropanation, respectively. nih.gov However, when using mixed trihalomethanes, a scrambling of the halogen atoms on the zinc carbenoid can occur, affecting which halocyclopropane is ultimately formed. charettelab.ca

| Alkene Substrate | Carbenoid Precursor | Conditions | Product | Yield | Reference |

| (E)-4-Phenylbut-3-en-2-ol | CH₂I₂ / Et₂Zn | Toluene, 0°C | (1R,2R)-1-Methyl-2-((R)-1-phenylethyl)cyclopropan-1-ol | 85% | nih.gov |

| Cinnamaldehyde | Et₂Zn, then CH₂I₂ | Toluene, 0°C | (1R,2R)-1-((R)-1-Hydroxy-3-phenylpropyl)cyclopropan-1-ol | 95% | nih.gov |

| 3-Fluoro-2-phenylprop-2-en-1-ol | CH₂I₂ / Et₂Zn | CH₂Cl₂, 0°C | (2-Fluoro-3-phenylcyclopropyl)methanol | 95% | charettelab.ca |

| (E)-2-Fluoro-3-phenylprop-2-en-1-ol | CH₂I₂ / Et₂Zn | CH₂Cl₂, 0°C | ((2S,3R)-2-Fluoro-3-phenylcyclopropyl)methanol | 95% | charettelab.ca |

Halogenation and Halogen Exchange Strategies

Alternative synthetic routes involve the modification of an existing cyclopropane ring through halogenation or halogen exchange reactions. These methods can be advantageous when the required carbene precursors are unstable or inaccessible.

Direct Halogenation Methods

The direct addition of halogens across a pre-formed cyclopropane ring is not a common strategy for creating vicinal dihalides due to the propensity for ring-opening reactions. The high ring strain of cyclopropanes makes them susceptible to cleavage by electrophilic reagents. However, specific reactions that result in the formal addition of a halogen and another functional group are known. For instance, donor-acceptor cyclopropanes can undergo ring-opening 1,3-halochalcogenation when treated with chalcogenyl halides, affording products with a halogen at one terminus and a chalcogenyl group at the other. acs.org This highlights the reactivity of the cyclopropane ring towards electrophilic halogen sources, which often leads to cleavage of a C-C bond rather than simple addition.

Electrochemical Fluorination for Cyclopropane Derivatives

Electrochemical methods offer a unique approach to fluorination, avoiding the need for harsh or hazardous chemical fluorinating agents. lew.ro Anodic fluorination has been successfully applied to cyclopropane derivatives, representing a novel strategy for creating fluorinated three-membered rings. researchgate.netresearchgate.net

The electrochemical fluorination of phenylthiocyclopropane derivatives has been reported as the first successful example of this transformation on a cyclopropane ring. researchgate.net Depending on the substrate, these reactions can yield desulfurizative monofluorinated cyclopropanes or ring-opened fluorinated products. researchgate.net The cyclopropane ring, in this context, was shown to possess electronic characteristics similar to a double bond system based on cyclic voltammetry measurements. researchgate.net

More recent work has demonstrated the 1,3-oxyfluorination of non-activated cyclopropanes. nih.govacs.org In this process, an electrochemically generated amidyl radical initiates the intramolecular cleavage of a C-C bond in the cyclopropane ring. In the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) tetrafluoroborate (TBABF₄), this leads to the formation of 1,3-oxyfluorination products. nih.govacs.org This method proceeds with inversion of configuration, suggesting an intramolecular homolytic substitution (SHi) mechanism. nih.gov

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a robust platform for the construction of the cyclopropane ring with high efficiency and control over stereochemistry. Various metals, including copper, nickel, palladium, and rhodium, have been employed to catalyze the cyclopropanation of alkenes with carbene precursors.

Copper-Catalyzed Cyclization and Coupling Reactions

Copper catalysts are advantageous due to their low cost, low toxicity, and abundance. rsc.org They have been effectively used in cyclopropanation reactions, often involving diazo compounds as carbene precursors. While direct copper-catalyzed synthesis of this compound is not extensively documented, related transformations highlight the potential of this approach. For instance, copper-catalyzed reactions of diazo compounds with alkenes bearing bromo, fluoro, and trifluoromethyl groups have been shown to produce the corresponding cyclopropanes in good to excellent yields. rsc.org

A notable application is the enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane, catalyzed by a copper(I)-bisoxazoline complex. nih.gov This method yields versatile 2-substituted-3-(trifluoromethyl)cyclopropylboronates, which can be further functionalized. nih.gov The reaction proceeds with high levels of stereocontrol, providing access to novel trifluoromethylated analogs of biologically important scaffolds like trans-2-arylcyclopropylamines. nih.gov

Mechanistic studies suggest that the selectivity-determining step in copper-catalyzed cyclopropanation is the concerted but highly asynchronous addition of a reactive metallacarbene intermediate to the alkene. nih.gov This process occurs via an early transition state with significant cationic character on one of the alkene carbons. nih.gov

Table 1: Copper-Catalyzed Enantioselective Cyclopropanation of Alkenyl Boronates nih.gov

| Substrate (Alkenyl Boronate) | Catalyst System | Product | Yield (%) |

| (E)-Styryl pinacolboronate | [Cu(NCMe)4]PF6 / (S,S)-Ligand | 2-Phenyl-3-(trifluoromethyl)cyclopropylboronate | 76 |

| (E)-4-Methylstyryl pinacolboronate | [Cu(NCMe)4]PF6 / (S,S)-Ligand | 2-(p-Tolyl)-3-(trifluoromethyl)cyclopropylboronate | 85 |

| (E)-4-Methoxystyryl pinacolboronate | [Cu(NCMe)4]PF6 / (S,S)-Ligand | 2-(4-Methoxyphenyl)-3-(trifluoromethyl)cyclopropylboronate | 80 |

Nickel-Catalyzed Cross-Electrophile Coupling Approaches

A novel strategy for the synthesis of fluorinated cyclopropanes involves the combination of photocatalytic olefin difluoromethylation with a nickel-catalyzed intramolecular cross-electrophile coupling (XEC) reaction. thieme-connect.comresearchgate.net This method utilizes a difluoromethyl moiety and a benzylic ether as electrophiles, representing a unique application of XEC reactions. thieme-connect.comthieme.de

The process typically begins with the oxydifluoromethylation of an olefin to create a key benzylic alcohol intermediate. thieme-connect.com This intermediate is then converted to a substrate suitable for the nickel-catalyzed XEC reaction, such as a benzylic ether. The key cyclization step is catalyzed by a nickel complex, with Ni(cod)2 often being the optimal catalyst. thieme-connect.com Other transition metals like iron and cobalt have shown to be ineffective for this specific transformation. thieme-connect.com The reaction mechanism is believed to involve the oxidative addition of the nickel catalyst to the benzylic ether, followed by subsequent steps leading to the cyclopropane product. thieme-connect.com

Furthermore, nickel-catalyzed XEC reactions between alkyl mesylates and allylic gem-difluorides provide access to enantioenriched vinyl fluoride-substituted cyclopropanes. acs.org This transformation is significant as it involves the challenging C–O bond activation of unactivated alkyl sulfonates and C–F bond activation of allylic gem-difluorides. acs.org The reaction proceeds with high stereospecificity, allowing for the synthesis of complex fluorinated building blocks valuable in medicinal chemistry. acs.org

Table 2: Nickel-Catalyzed Intramolecular Cross-Electrophile Coupling thieme-connect.com

| Substrate | Catalyst | Product | Yield (%) | Diastereomeric Ratio (cis/trans) |

| Benzylic ether with pendant difluoromethyl group | Ni(cod)2 / Ligand | Fluorinated cyclopropane | 39 | 5:1 |

| Thioether analog | Ni(cod)2 / Ligand | Fluorinated cyclopropane | 25 | >20:1 |

| Ester analog | Ni(cod)2 / Ligand | Fluorinated cyclopropane | 37 | >20:1 |

Rhodium-Catalyzed Cyclopropanation

Rhodium catalysts, particularly dirhodium complexes like dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective for the cyclopropanation of alkenes with diazo compounds. acs.org An efficient method for creating highly functionalized monofluorocyclopropanes involves the rhodium-catalyzed reaction of fluorinated olefins with various diazo compounds. acs.orgresearchgate.net This approach provides a general route to a wide array of polysubstituted fluorinated cyclopropanes with good to excellent yields and diastereoselectivities. researchgate.net

The asymmetric synthesis of difluoromethylated cyclopropanes has also been achieved through rhodium-catalyzed cyclopropanation of difluoromethylated olefins. researchgate.net Using chiral rhodium catalysts, such as Rh₂((S)-BTPCP)₄, provides access to enantioenriched difluoromethyl-cyclopropanes with high yields and excellent diastereo- and enantioselectivities (up to 20:1 dr and 99% ee). researchgate.net More recently, a strategy for synthesizing chiral difluoroalkyl-substituted cyclopropanes has been developed using newly designed α,α-difluoro-β-carbonyl ketone N-triftosylhydrazones as carbene precursors under rhodium catalysis, achieving high yields and enantioselectivities. nih.gov

Table 3: Rhodium-Catalyzed Asymmetric Cyclopropanation of Difluoromethylated Olefins researchgate.net

| Olefin Substrate | Diazo Compound | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| (E)-1,1-Difluoro-3-phenylprop-2-ene | Ethyl diazoacetate | Rh₂((S)-BTPCP)₄ | 85 | >20:1 | 98 |

| (E)-1,1-Difluoro-3-(4-chlorophenyl)prop-2-ene | Ethyl diazoacetate | Rh₂((S)-BTPCP)₄ | 82 | >20:1 | 99 |

| (E)-1,1-Difluoro-3-(4-methoxyphenyl)prop-2-ene | Methyl diazocyanoacetate | Rh₂((S)-BTPCP)₄ | 75 | 10:1 | 97 |

Biocatalytic and Stereoselective Synthetic Routes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical catalysis, offering high selectivity under mild reaction conditions. Engineered enzymes, in particular, have shown remarkable potential for synthesizing complex chiral molecules.

Engineered Enzyme-Catalyzed Cyclopropanation

Engineered heme-containing proteins, such as myoglobin (B1173299) (Mb), have been successfully repurposed to catalyze asymmetric cyclopropanation reactions with high activity and stereoselectivity. utdallas.edunih.gov These biocatalytic systems can overcome reactivity challenges associated with conventional metal catalysts, enabling transformations that are otherwise difficult to achieve. utdallas.edu

A biocatalytic strategy for the stereoselective synthesis of both mono-fluorinated and gem-difluoro cyclopropanes has been developed using engineered myoglobin-based catalysts. utdallas.eduresearchgate.net These enzymes can catalyze the cyclopropanation of a broad range of gem-difluoro alkenes using diazoacetonitrile as a carbene donor, achieving excellent diastereomeric and enantiomeric control (up to 99:1 d.r. and 99% e.e.). researchgate.net This is particularly noteworthy as gem-difluoro-olefins are often unreactive towards electrophilic metallocarbenes used in traditional catalysis due to their electron-deficient nature. utdallas.edu

Similarly, engineered myoglobins have been employed for the highly diastereo- and enantioselective synthesis of difluoromethyl (CHF₂)-containing trisubstituted cyclopropanes. nih.govrochester.edu Using α-difluoromethyl alkenes and ethyl diazoacetate as the carbene source, these biocatalysts can produce the desired cyclopropanes in high yields (up to >99%) and with excellent stereoselectivity (up to >99% de and ee). nih.govrochester.edu The scalability of this enzymatic approach has been demonstrated, showcasing its synthetic utility for producing valuable fluorinated building blocks for medicinal chemistry. utdallas.edu Furthermore, by using different engineered myoglobin variants, it is possible to achieve enantiodivergent synthesis, producing either enantiomer of the target cyclopropane. nih.govrochester.edu

Table 4: Engineered Myoglobin-Catalyzed Stereoselective Cyclopropanation nih.govresearchgate.net

| Substrate | Carbene Source | Myoglobin Variant | Product | Yield (%) | Diastereomeric Ratio (dr) / Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |

| gem-Difluorostyrene | Diazoacetonitrile | Mb(H64V,V68G,L69V) | 1-Cyano-2,2-difluoro-1-phenylcyclopropane | 65 | >99:1 dr | 99 |

| α-Difluoromethyl styrene | Ethyl diazoacetate | Mb(H64V,V68A) | Ethyl 2-(difluoromethyl)-2-phenylcyclopropane-1-carboxylate | 99 | >99 de | >99 |

| α-Trifluoromethyl styrene | Diazotrifluoroethane | Mb(H64V,V68A) | Trifluoromethyl-substituted cyclopropane | High | High | High |

Asymmetric Approaches via Chiral Catalysts and Auxiliaries

The synthesis of specific enantiomers of fluorinated cyclopropanes, such as this compound, is a significant challenge that is often addressed through the use of chiral catalysts or chiral auxiliaries. algoreducation.com These methods guide the reaction pathway to favor the formation of one enantiomer over the other, which is crucial for applications in medicinal chemistry and materials science. nih.gov

Chiral Catalysts: Transition-metal catalysts featuring chiral ligands are a cornerstone of asymmetric cyclopropanation. univpancasila.ac.id For the synthesis of fluorocyclopropanes, rhodium and copper complexes have demonstrated notable success. For instance, rhodium(II) catalysts, such as those with chiral carboxylate or phosphate (B84403) ligands like Rh2((S)-BTPCP)4, have been employed in the reaction of fluoro-substituted alkenes with diazo compounds. researchgate.net These catalysts create a chiral environment around the reactive metal-carbene intermediate, effectively controlling the facial selectivity of the carbene transfer to the alkene. This methodology provides an efficient route to highly functionalized trifluoromethyl cyclopropanes with excellent diastereoselectivities (up to 20:1) and enantioselectivities (up to 99% ee). researchgate.net

Another powerful strategy involves the use of chiral dioxaborolane ligands in zinc-carbenoid-mediated cyclopropanations (a modified Simmons-Smith reaction). scholaris.ca This approach has been successfully applied to the enantioselective cyclopropanation of fluoro-substituted allylic alcohols. scholaris.ca The chiral dioxaborolane ligand complexes with the zinc carbenoid, directing the cyclopropanation to one face of the carbon-carbon double bond, leading to high yields and excellent enantioselectivities. scholaris.ca

Chiral Auxiliaries: Chiral auxiliaries are covalently attached to the substrate to direct a stereoselective reaction, after which they are typically removed. algoreducation.comnih.gov In the context of fluorocyclopropane (B157604) synthesis, oxazolidinones are a well-established class of chiral auxiliaries. For example, a chiral fluorinated reagent, N-(dibromofluoro)acyloxazolidinone, has been developed for creating cyclopropanes with a fluorinated quaternary stereocenter. escholarship.org The enolate of this chiral auxiliary undergoes a Michael addition to an acrylate, followed by an intramolecular ring-closure to form the cyclopropane ring. escholarship.org Subsequent removal of the oxazolidinone auxiliary yields the enantiomerically enriched fluorocyclopropane with enantiomeric excesses reported up to 99%. escholarship.org

The following table summarizes representative catalytic systems used in the asymmetric synthesis of fluorocyclopropanes.

| Catalyst/Auxiliary System | Substrate Type | Key Features | Reported Enantioselectivity (ee) |

| Rhodium(II) complex (e.g., Rh2((S)-BTPCP)4) | α-Trifluoromethyl styrenes | High diastereoselectivity and enantioselectivity | Up to 99% |

| Chiral Dioxaborolane Ligand with Zinc Carbenoid | Fluoro-substituted allylic alcohols | Effective for both (Z)- and (E)-fluoroalkenes | Up to 95% |

| Chiral Oxazolidinone Auxiliary | Acrylates | Forms fluorinated quaternary stereocenters | Up to 99% |

Diastereoselective and Enantioselective Control in Synthesis

Achieving precise control over both diastereoselectivity and enantioselectivity is paramount for synthesizing complex molecules with multiple stereocenters. In the synthesis of this compound and its analogs, the relative orientation of the bromine and fluorine atoms (cis/trans diastereomers) and the absolute stereochemistry (R/S enantiomers) must be controlled.

Diastereoselective Control: The diastereoselectivity of cyclopropanation reactions can often be influenced by the substrate's existing stereochemistry or by the reagents used. In the Simmons-Smith cyclopropanation of chiral allylic alcohols, the hydroxyl group can direct the zinc carbenoid to the syn-face, leading to high diastereoselectivity. wiley-vch.de However, the presence of a fluorine atom can significantly impact the electronic properties and reactivity of the alkene, sometimes necessitating modified approaches. scholaris.ca For instance, the diastereoselective cyclopropanation of a benzyl-protected fluoroallylic alcohol required an extended reaction time of eight days to achieve the desired product with excellent diastereoselectivity. scholaris.ca

Engineered biocatalysts, such as myoglobin-based catalysts, have emerged as a powerful tool for achieving exceptional stereocontrol. researchgate.net These systems can cyclopropanate gem-difluoro alkenes with diazoacetonitrile, yielding products with outstanding diastereomeric ratios (up to 200:1 d.r.) and enantiocontrol (99% e.e.), a feat not readily achievable with traditional chemocatalytic methods. researchgate.net

Enantioselective Control: Enantioselective control is typically imparted by chiral catalysts or auxiliaries, as discussed previously. A notable example is the monofluoromethylenation of α,β-unsaturated Weinreb amides using (R)-N-tosyl-S-fluoromethyl-S-phenylsulfoximine. cas.cn This reaction proceeds with excellent diastereoselectivity (up to 99:1 d.r.) and high enantioselectivity (up to 98% ee), providing access to enantiomerically enriched monofluorinated cyclopropanes. cas.cn The reaction conditions, including the choice of solvent and temperature, can be optimized to maximize both yield and stereoselectivity. cas.cn

The following table presents data on stereocontrolled synthesis of fluorinated cyclopropanes, highlighting the achieved levels of selectivity.

| Method | Substrate | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| Biocatalytic Cyclopropanation | gem-Difluoro alkenes | Engineered Myoglobin | Up to 200:1 | 99% |

| Chiral Sulfoximine-mediated Monofluoromethylenation | α,β-Unsaturated Weinreb amides | (R)-N-tosyl-S-fluoromethyl-S-phenylsulfoximine | 96:4 to 99:1 | 92-98% |

| Chiral Dioxaborolane-mediated Cyclopropanation | (Z)-2-Fluoroallylic alcohols | Chiral Dioxaborolane/ZnEt₂/CH₂I₂ | Not specified, but high yield | 95% |

Derivatization from Precursors

The synthesis of complex target molecules often proceeds via the derivatization of simpler, readily available precursors. This approach is central to the production of functionalized fluorocyclopropanes.

Utilization of Bromodifluoroacetic Acid Derivatives

Derivatives of bromodifluoroacetic acid, particularly sodium bromodifluoroacetate (BrCF₂COONa), are valuable and widely used precursors for the synthesis of gem-difluorocyclopropanes. researchgate.netbeilstein-journals.org This reagent serves as a convenient source of difluorocarbene (:CF₂) upon thermal decarboxylation. researchgate.netgoogle.com

The process involves heating sodium bromodifluoroacetate, typically in a high-boiling solvent like diglyme, to temperatures between 150-180°C. researchgate.netgoogle.com Under these conditions, the salt decomposes to release carbon dioxide and a bromodifluoromethyl anion, which then eliminates a bromide ion to generate the highly reactive difluorocarbene. This carbene is then trapped in situ by an alkene to form the corresponding gem-difluorocyclopropane ring.

Compared to its analog, sodium chlorodifluoroacetate (ClCF₂COONa), sodium bromodifluoroacetate is often preferred because it is less hygroscopic, making it easier to handle. researchgate.net Furthermore, it tends to generate the difluorocarbene under slightly milder conditions, although high temperatures are still required. researchgate.netgoogle.com This method has been successfully applied to a wide range of substrates, including alkyl- and aryl-substituted alkenes, α,β-unsaturated esters, and even sensitive substrates like silyl (B83357) enol ethers, to produce gem-difluorocyclopropanes in high yields (often 93-99%). researchgate.netbeilstein-journals.org While this precursor directly leads to gem-difluoro products rather than the monofluorinated this compound, its importance in the broader field of fluorocyclopropane synthesis is significant and provides a foundational methodology in the field. researchgate.net

Stereochemical Aspects of 1 Bromo 2 Fluorocyclopropane Systems

Isomeric Forms and Chiral Properties

The 1-bromo-2-fluorocyclopropane molecule possesses two chiral centers at the C1 and C2 positions, where the bromine and fluorine atoms are attached. The presence of these two stereocenters means that the compound can exist as a maximum of four distinct stereoisomers (2^n, where n=2). vedantu.com These stereoisomers manifest as two pairs of enantiomers.

The relative orientation of the bromine and fluorine substituents across the cyclopropane (B1198618) ring defines the geometric isomerism, leading to cis and trans diastereomers. gauthmath.com

In the cis-isomer , the bromine and fluorine atoms are on the same face of the cyclopropane ring. This configuration is chiral and exists as a pair of non-superimposable mirror images, the (1R, 2S)- and (1S, 2R)-enantiomers.

In the trans-isomer , the bromine and fluorine atoms are on opposite faces of the ring. This configuration is also chiral and exists as a pair of enantiomers, the (1R, 2R)- and (1S, 2S)-enantiomers.

Each of these four isomers is a unique chemical entity with distinct optical properties. The separation of these isomers is challenging but crucial for applications where specific stereochemistry is required. vedantu.comualberta.ca

Table 1: Stereoisomers of this compound

| Isomer Type | Stereochemical Configuration | Description |

| trans | (1R, 2R)-1-bromo-2-fluorocyclopropane | Enantiomer 1 |

| (1S, 2S)-1-bromo-2-fluorocyclopropane | Enantiomer 2 | |

| cis | (1R, 2S)-1-bromo-2-fluorocyclopropane | Enantiomer 3 |

| (1S, 2R)-1-bromo-2-fluorocyclopropane | Enantiomer 4 |

Stereochemical Control in Synthesis

Achieving stereochemical control during the synthesis of 1-bromo-2-fluorocyclopropanes is a significant synthetic challenge. The methods employed often yield mixtures of diastereomers, necessitating complex separation processes.

Several strategies have been explored to direct the stereochemical outcome:

Cyclopropanation of Fluoroalkenes: A common route involves the addition of a carbene, such as dibromocarbene, to a fluoroalkene. However, this approach frequently results in poor diastereoselectivity. For instance, the reaction of alkenyl boronates with reagents that lead to bromofluorocyclopropanation often produces approximately 1:1 mixtures of E/Z (trans/cis) isomers, regardless of the geometry of the starting alkene. researchgate.net

Modification of Cyclopropane Precursors: A more controlled approach involves the synthesis of a cyclopropane ring with pre-existing functional groups that can be manipulated to install the bromo and fluoro substituents with desired stereochemistry. This multi-step process allows for the separation of isomers at an intermediate stage, ultimately leading to the synthesis of all four possible stereoisomers of a target molecule. nih.gov

Stereoselective Radical Reactions: Research into the reaction of 2-aryl-1-bromo-1-fluorocyclopropanes has shown that stereoselective formation of a single diastereomer is possible under certain mechanistic pathways. The conformational preferences of radical intermediates can block the approach of reagents from one face, leading to a specific stereochemical outcome. nsf.gov

Asymmetric Catalysis: For the synthesis of enantiomerically enriched fluorocyclopropanes, methods involving asymmetric catalysis are employed. This can include the use of chiral rhodium catalysts for the cyclopropanation of fluorinated olefins or the use of zinc carbenoids with chiral ligands for the cyclopropanation of fluoro-substituted allylic alcohols. researchgate.netjst.go.jp These methods are crucial for producing optically active fluorocyclopropanes for specialized applications. jst.go.jp

Table 2: Summary of Synthetic Approaches and Stereochemical Outcomes

| Synthetic Method | Typical Reactants | Stereochemical Control | Reference |

| Carbene Addition | Fluoroalkene, Dibromocarbene source | Generally low diastereoselectivity (forms cis/trans mixtures) | researchgate.net |

| Precursor Modification | Substituted cyclopropane | High stereoselectivity possible through intermediate separation | nih.gov |

| Radical-mediated cyclization | Aryl-substituted fluoroalkenes | Can achieve high diastereoselectivity based on radical conformation | nsf.gov |

| Asymmetric Cyclopropanation | Fluoroallylic alcohols, Zinc carbenoid, Chiral ligand | High enantioselectivity and diastereoselectivity | jst.go.jp |

Conformational Analysis of Bromofluorocyclopropane Moieties

The conformational analysis of this compound is primarily concerned with the spatial arrangement of the carbon-bromine and carbon-fluorine bonds relative to the rigid, strained three-membered ring. Unlike larger cycloalkanes, cyclopropane has a fixed, planar carbon skeleton, meaning conformational differences arise from the rotation or preferred orientation of its substituents. dalalinstitute.com

The conformation of the substituents is governed by a delicate balance of steric and electronic effects:

Steric Strain: In the cis-isomer, van der Waals repulsion between the bromine and fluorine atoms, which are forced to occupy the same face of the ring, increases the steric strain. This can lead to slight distortions in bond angles to minimize this unfavorable interaction.

Electronic Effects: The high electronegativity of the fluorine atom significantly influences the electronic structure of the molecule. This can lead to specific conformational preferences through effects like hyperconjugation, where orbital interactions can stabilize certain arrangements of the C-F and C-Br bonds relative to the cyclopropane ring bonds. researchgate.net The interplay of these electronic factors with those of the bromine atom creates unique stereoelectronic properties.

Computational studies, such as Density Functional Theory (DFT) calculations, are often used to predict the lowest energy conformations of such strained ring systems. These studies have shown that for substituted cyclopropanes, even small changes in substitution can lead to significant shifts in conformational preferences and rotational barriers. rsc.orgcdnsciencepub.com For this compound, the trans-isomers are generally expected to be more stable than the cis-isomers due to reduced steric repulsion between the halogen substituents.

Reactivity and Chemical Transformations of 1 Bromo 2 Fluorocyclopropane and Its Derivatives

Ring-Opening Reactions

The relief of ring strain is a primary driving force for the reactions of 1-bromo-2-fluorocyclopropane and its derivatives. This reactivity is harnessed in various ring-opening processes to generate synthetically valuable acyclic compounds.

Thermal energy can induce the isomerization of bromofluorocyclopropane derivatives. For instance, when a substituted fluorobromocyclopropane is heated to 110°C in toluene, it can undergo isomerization to afford a corresponding ring-opened product. researchgate.net This thermal instability can influence the efficiency of cyclopropanation reactions conducted at high temperatures. researchgate.net Similarly, alkyl- and aryl-substituted gem-chlorofluorocyclopropanes undergo a cyclopropyl-allyl isomerization when heated in the presence of a copper(I) chloride catalyst, yielding 2-fluoroallyl chlorides. nih.gov

Highly fluorinated cyclopropanes also react with halogens at elevated temperatures, not through carbene extrusion, but via a ring-opening pathway to produce 1,3-dihalopolyfluoropropanes. 147.231.120 This reaction provides a general and useful method for synthesizing fluorinated 1,3-dihalides that are otherwise difficult to prepare. 147.231.120 The reaction tolerates various functional groups and can be performed with elemental halogens (I₂, Br₂, Cl₂) or interhalogens (I-Br, I-Cl). 147.231.120 The regioselectivity of the ring opening is influenced by the substituents on the cyclopropane (B1198618) ring. For pentafluorocyclopropanes bearing chlorine or perfluoroalkoxy groups, the ring opening occurs exclusively at the substituted carbons. 147.231.120

| Cyclopropane Substrate | Halogen Reagent | Temperature (°C) | Major Product(s) | Yield (%) |

|---|---|---|---|---|

| Hexafluorocyclopropane | I₂ | 190 | I(CF₂)₃I | 80 |

| Hexafluorocyclopropane | Br₂ | 150 | Br(CF₂)₃Br | 83 |

| Chloropentafluorocyclopropane | I₂ | 160 | ICF₂CF₂CFClI | 80 |

| Bromopentafluorocyclopropane | Br₂ | 150 | BrCF₂CF₂CFBr₂ and BrCF₂CFBrCF₂Br (16.7:1) | - |

| Pentafluorocyclopropane | I₂ | 240 | ICF₂CF₂CFHI and ICF₂CFHCF₂I (2:1) | - |

Free radical reactions offer a powerful avenue for the transformation of cyclopropane derivatives, leveraging the high reactivity and ring strain of these molecules. bbhegdecollege.com The ring-opening of a cyclopropylmethyl radical is an extremely rapid process, making it a reliable mechanistic step in radical cascades. researchgate.net

Oxidative radical processes can initiate the ring-opening of cyclopropanes. These reactions often begin with the generation of a radical species that adds to a part of the molecule, leading to a cyclopropyl-substituted radical intermediate. This intermediate readily undergoes ring-opening to relieve strain, forming a more stable alkyl radical that can then proceed through further transformations like cyclization or oxidation. bbhegdecollege.com For example, a minor side-product observed during the nitrosation of 2-aryl-1-bromo-1-fluorocyclopropanes is a halogenated arylpropane. researchgate.net Its formation is proposed to occur via a radical ring-opening pathway initiated by a chlorine atom, which attacks the cyclopropane ring to generate a benzylic radical that subsequently leads to the open-chain product. researchgate.net General methods for oxidative ring-opening include the use of single-electron oxidants like manganese(III) acetate (B1210297) or silver(II) species, which can be generated from AgNO₃ and K₂S₂O₈. bbhegdecollege.com

Fluoroalkyl radicals (RF•) can mediate the ring-opening of cyclopropane derivatives to produce valuable fluorinated compounds. In one studied system, the reaction of methylenecyclopropanes with a fluoroalkyl source, such as RF-I or RF-Br, generates fluorinated homoallylic halides in excellent yields. bbhegdecollege.com The reaction is initiated by the addition of the fluoroalkyl radical to the double bond of the methylenecyclopropane. This creates a cyclopropylcarbinyl radical which rapidly opens to a stable homoallylic radical, subsequently abstracting a halogen atom to furnish the final product. bbhegdecollege.comnih.gov The introduction of a difluoro group on the cyclopropylmethyl radical is known to make the ring-opening process extremely rapid. researchgate.net

The strained ring of this compound derivatives can be opened by various nucleophiles. The outcome of these reactions is often dependent on the reaction conditions and the nature of the substrate.

For 2-aryl-1-bromo-1-fluorocyclopropanes, the reaction with an alcohol like methanol (B129727) proceeds exclusively via ring cleavage when promoted by an electrophilic agent such as silver nitrate (B79036) (AgNO₃). electronicsandbooks.com However, in the presence of a base, the reaction can proceed with retention of the three-membered ring. electronicsandbooks.com For donor-acceptor (D-A) cyclopropanes, which feature an electron-donating group and an electron-withdrawing group, nucleophilic ring-opening with alcohols can be catalyzed by a Brønsted acid or a copper(II)/chiral bisoxazoline ligand system. rsc.org Water, though a weak nucleophile, can also participate in these ring-opening reactions, a process that can be challenging due to potential catalyst poisoning.

The reaction of bromofluorocyclopropanes with sulfur nucleophiles such as sulfinate salts can also lead to ring-opened products. The conversion of cis-1-bromo-2-fluorocyclopropanes into 1-fluorovinyl sulfones has been reported, indicating a reaction pathway that involves ring-opening upon interaction with a sulfonyl-containing reagent. Sodium sulfinates are versatile building blocks known to participate in reactions leading to allyl sulfones, often through mechanisms involving sulfonyl radicals.

| Cyclopropane Substrate Type | Nucleophile | Catalyst/Promoter | Product Type | Reference |

|---|---|---|---|---|

| 2-Aryl-1-bromo-1-fluorocyclopropane | Methanol | AgNO₃ | Ring-opened product | electronicsandbooks.com |

| Donor-Acceptor Cyclopropane | Alcohols, Arenes, Indoles, Azides | Brønsted Acid in HFIP | γ-Substituted products | rsc.org |

| Donor-Acceptor Cyclopropane | Benzyl Alcohol | Cu(OTf)₂/Cy-BOX | γ-Alkoxy ester | |

| cis-1-Bromo-2-fluorocyclopropane | Sulfinate (inferred) | (Not specified) | 1-Fluorovinyl sulfone |

Electrophilic attack on the cyclopropane ring is another effective strategy for inducing ring-opening, particularly for derivatives bearing activating groups such as an aryl substituent. The reaction of 2-aryl-1-bromo-1-fluorocyclopropanes with nitrosonium ions (NO⁺), generated from reagents like nitrosonium chlorosulfate (B8482658) or nitrosonium tetrafluoroborate (B81430), leads to the formation of 3-aryl-5-fluoroisoxazoles. researchgate.net

The proposed mechanism involves the electrophilic attack of the nitrosonium cation on the cyclopropane ring. researchgate.net This attack is directed by the substituents, leading to the cleavage of the C-C bond that is most capable of stabilizing the resulting carbocationic intermediate. For aryl-substituted bromofluorocyclopropanes, the attack of NO⁺ leads to a carbocation stabilized by the halogen atoms, which then undergoes rearrangement and cyclization to yield the isoxazole (B147169) ring system. researchgate.net This reaction proceeds with high regioselectivity, providing a general method for the synthesis of 5-fluoroisoxazoles. researchgate.net Similarly, iodonium-mediated ring-opening of cyclopropanes, which proceeds via an electrophilic mechanism, has been developed for 1,3-difluorination and 1,3-oxyfluorination reactions.

Ring-Opening/Cyclization Sequences

The significant strain within the cyclopropane ring makes it susceptible to cleavage under various conditions, enabling sequences where the ring opens and subsequently cyclizes to form new, often more complex, molecular architectures. These transformations leverage the relief of ring strain as a thermodynamic driving force.

Detailed research has shown that substituted 1-bromo-2-fluorocyclopropanes can undergo such sequences to produce heterocyclic compounds. A notable example is the nitrosation of 2-aryl-1-bromo-1-fluorocyclopropanes using nitrosonium tetrafluoroborate (NOBF₄). researchgate.net This reaction proceeds through the opening of the three-membered ring, initiated by an attack from the NO⁺ species, followed by an intramolecular cyclization to yield 5-aryl-4-bromo-4-fluoroisoxazolines. researchgate.net The transformation exhibits high regioselectivity, and when starting from E-isomeric cyclopropanes, it proceeds with high diastereoselectivity to form E-isomeric isoxazolines. researchgate.net In some instances, reactions involving bases can also proceed through a sequence of elimination to open the ring, followed by an addition reaction that re-forms a cyclic structure. researchgate.net

Table 1: Ring-Opening/Cyclization of 2-Aryl-1-bromo-1-fluorocyclopropane Derivatives

| Starting Material | Reagent | Product | Reference |

|---|

Ring-Opening/Cross-Coupling Reactions

The distinct electronic nature of the C-Br and C-F bonds allows for diverse ring-opening reactions that can be coupled with the formation of new carbon-carbon or carbon-heteroatom bonds. While many cross-coupling reactions aim to preserve the cyclopropane scaffold, specific conditions can promote ring-opening prior to or during the coupling process.

Analogous reactions with other strained rings, such as cyclopropanols, demonstrate the utility of copper catalysis in mediating ring-opening Csp³-Csp³ cross-couplings. nih.gov These processes can tolerate a wide array of functional groups and are believed to involve radical intermediates. nih.gov For fluorinated cyclopropanes, the regioselectivity of ring cleavage is a critical aspect. The bond opposite the fluorine substitution (the distal bond) is often weakened and prone to cleavage. beilstein-journals.org However, in other systems, particularly those that can stabilize a radical or cationic intermediate, cleavage occurs at the most substituted carbon. acs.orgacs.org For instance, the reaction of chloropentafluorocyclopropane with bromine or iodine results in ring-opening exclusively at the carbon atoms bearing the substituents, a result attributed to the superior ability of these substituents to stabilize the radical intermediates compared to fluorine. acs.org

Table 2: Regioselectivity in Ring-Opening Reactions of Halogenated Cyclopropanes

| Substrate | Reagent(s) | Site of Ring Cleavage | Product Type | Reference |

|---|---|---|---|---|

| Chloropentafluorocyclopropane | Br₂ or I₂ | At the substituted carbons (C-Cl and C-F) | 1,3-Dihalopolyfluoropropane | acs.org |

| 9,9-Difluoro-cyclopropa[c]benzo[e]indol-4-one | Solvolysis | At the difluoro-substituted cyclopropane carbon | Ring-opened adduct | acs.org |

Functional Group Interconversions on the Cyclopropane Scaffold

Functional group interconversion (FGI) refers to the transformation of one functional group into another without altering the core carbon skeleton. imperial.ac.uk For this compound, these reactions involve the selective modification of the bromine or fluorine substituents while keeping the three-membered ring intact.

Bromine-Specific Transformations

The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond, making it the primary site for functionalization on the this compound scaffold.

A principal transformation is the halogen-lithium exchange, which allows for the generation of a nucleophilic cyclopropyl (B3062369) carbanion. This reaction must be conducted at very low temperatures (e.g., below -105°C) using organolithium reagents like phenyllithium (B1222949) to achieve selective bromine exchange without ring fragmentation. researchgate.net The resulting lithiated fluorocyclopropane (B157604) is a valuable intermediate that can be trapped with various electrophiles, such as carbon dioxide, to introduce new functional groups like carboxylic acids. researchgate.net

Another key strategy is the use of the C-Br bond in transition-metal-catalyzed cross-coupling reactions. For example, the bromine can be converted into an organostannane, which then participates in Stille cross-coupling reactions with aryl or alkenyl halides to form new C-C bonds, yielding substituted fluorocyclopropanes. researchgate.net

Table 3: Examples of Bromine-Specific Functional Group Interconversions

| Transformation | Reagent(s) | Intermediate/Product Functional Group | Reference |

|---|---|---|---|

| Halogen-Lithium Exchange | Phenyllithium or Methyllithium (<-105°C) | 1-Fluoro-2-lithiocyclopropane | researchgate.net |

| Carboxylation | 1. Organolithium, 2. CO₂ | 2-Fluorocyclopropane-1-carboxylic acid | researchgate.net |

Fluorine-Specific Transformations and Retention

The carbon-fluorine bond is exceptionally strong and generally unreactive under conditions used to modify other parts of the molecule. researchgate.net Consequently, transformations on the this compound scaffold typically occur with complete retention of the fluorine atom.

The primary role of the fluorine atom in these reactions is electronic. Its strong electron-withdrawing nature polarizes the molecule and influences the reactivity of adjacent bonds. For example, studies on difluorocyclopropane analogs of duocarmycin revealed that the fluorine substitution increased the rate of solvolysis by a factor of 500 compared to the non-fluorinated parent compound, without altering the regioselectivity of the reaction. acs.org The fluorine atom can also act as an electron pair donor, participating in hydrogen bonding that can stabilize specific molecular conformations. researchgate.net The strategic retention of fluorine is a cornerstone in the design of bioactive molecules, as it can enhance metabolic stability and modulate physicochemical properties. researchgate.net

Table 4: Influence of Fluorine Retention on Reactivity

| System | Reaction | Observation | Implication of Fluorine | Reference |

|---|---|---|---|---|

| N-BOC-F₂CBI (Difluorocyclopropane analog) | Solvolysis | 500x increase in reactivity compared to non-fluorinated analog | Electronic destabilization of the ground state or stabilization of the transition state | acs.org |

Cycloaddition Reactions

While cycloaddition reactions are most commonly employed to synthesize cyclopropane rings from alkenes, the strained C-C bonds of the cyclopropane ring itself can participate as the two-electron component in formal cycloaddition reactions, leading to ring expansion or the formation of new heterocyclic systems.

[3+2] Cycloaddition Reactions

A key example of a [3+2] cycloaddition involving a this compound derivative is the reaction with nitrosonium ions. researchgate.net The reaction between 2-aryl-1-bromo-1-fluorocyclopropanes and nitrosonium tetrafluoroborate (NOBF₄) results in the formation of 5-aryl-4-bromo-4-fluoroisoxazolines. researchgate.net This transformation can be viewed as a formal [3+2] cycloaddition where the three-atom component (NO⁺) adds across a C-C bond of the cyclopropane. The reaction proceeds through a radical cation intermediate, leading to the cleavage of the cyclopropane ring and subsequent formation of the five-membered isoxazoline (B3343090) ring. researchgate.net This process is highly regioselective and can be diastereoselective, demonstrating a sophisticated transformation of the cyclopropane scaffold. researchgate.net Mechanistic considerations in related [3+2] cycloadditions often involve exploring the potential for stepwise pathways through zwitterionic intermediates, especially when polar reagents are involved. nih.gov

Table 5: Formal [3+2] Cycloaddition of this compound Derivatives

| Cyclopropane Component (2-electron) | Dipolar Component (3-atom) | Product (5-membered ring) | Mechanism Note | Reference |

|---|

Rearrangement Reactions

The significant ring strain inherent in the cyclopropane ring, combined with the electronic effects of the halogen substituents, makes this compound and its derivatives susceptible to various rearrangement reactions. These transformations often involve ring-opening or skeletal reorganization to yield more stable acyclic or different cyclic structures. The specific pathway and products are highly dependent on factors such as the substitution pattern on the cyclopropane ring, reaction temperature, and the polarity of the solvent.

Thermal Rearrangements and Isomerizations

Heating derivatives of this compound can induce thermal rearrangements, leading to isomerized products. For instance, 2-bromo-2-fluoro-1-alkylidenecyclopropanes undergo thermal isomerization in polar solvents to form substituted 3-bromo-2-fluoro-1,3-butadienes. researchgate.net This reaction involves the cleavage of the cyclopropane ring to relieve strain, resulting in a more stable conjugated diene system.

In a related study, the thermolysis of (E)-1,1-difluoro-2,2-dimethyl-3-tosylmethylenecyclopropane, a fluorinated cyclopropane derivative, was examined. cas.cn Heating this compound at 120°C in chloroform (B151607) led to its rearrangement into two different products, demonstrating the potential for complex transformations in such strained, fluorinated systems. cas.cn The reaction proceeds similarly in other solvents like methanol and toluene. cas.cn

Table 1: Thermal Rearrangement of a Fluorinated Methylenecyclopropane Derivative cas.cn

| Substrate | Conditions | Products | Yield |

| (E)-1,1-difluoro-2,2-dimethyl-3-tosylmethylenecyclopropane | 120°C, Chloroform, 3 days | Product 2 (Rearranged Isomer) | 45% |

| Product 3 (Rearranged Isomer) | 30% |

Ring-Opening and Ring-Transformation Reactions

The reaction of halogenated cyclopropanes with various reagents can lead to ring-opening. Highly fluorinated cyclopropanes react with halogens like bromine (Br₂) or iodine (I₂) at elevated temperatures (150–240 °C) to yield 1,3-dihalopolyfluoropropanes. acs.org For bromopentafluorocyclopropane, the reaction with Br₂ shows less regioselectivity compared to other substituted pentafluorocyclopropanes. acs.org This indicates that the ring opening can occur at different carbon-carbon bonds within the cyclopropane ring. acs.org

Another significant rearrangement pathway for derivatives of this compound is through ring transformation upon reaction with specific reagents. The nitrosation of 2-aryl-1-bromo-1-fluorocyclopropanes using nitrosonium tetrafluoroborate (NOBF₄) results in a ring transformation to produce 5-aryl-4-bromo-4-fluoroisoxazolines. researchgate.net This reaction is highly regio- and diastereoselective, particularly with the E-isomers of the cyclopropane starting material, which exclusively yield the E-isomers of the resulting isoxazolines. researchgate.net These isoxazoline products can be further transformed into corresponding 5-aryl-4-fluoro- or 5-aryl-4-bromoisoxazoles. researchgate.net

Table 2: Ring Transformation of 2-Aryl-1-bromo-1-fluorocyclopropanes researchgate.net

| Reactant | Reagent | Product | Key Finding |

| 2-Aryl-1-bromo-1-fluorocyclopropanes (E-isomers) | Nitrosonium tetrafluoroborate (NOBF₄) | 5-Aryl-4-bromo-4-fluoroisoxazolines (E-isomers) | The reaction proceeds with high regio- and diastereoselectivity. |

These rearrangement reactions highlight the synthetic utility of the this compound scaffold, providing pathways to diverse and structurally complex molecules through controlled ring-opening and reorganization processes.

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1-bromo-2-fluorocyclopropane, which exists as a mixture of cis and trans isomers, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would each provide unique and complementary information.

The proton NMR spectrum of this compound is expected to be complex due to the presence of diastereotopic protons within the cyclopropane (B1198618) ring and the coupling interactions with both bromine and fluorine. The three-membered ring structure inherently restricts bond rotation, leading to distinct chemical environments for each proton.

The spectrum would likely show signals in the upfield region, characteristic of cyclopropyl (B3062369) protons. The protons on the carbon bearing the fluorine atom (CHF) and the carbon bearing the bromine atom (CHBr) would exhibit the most significant downfield shifts due to the deshielding effects of the electronegative halogens. The CH₂ protons would resonate at a higher field.

Spin-spin coupling would further split these signals. The geminal (²J), cis-vicinal (³Jcis), and trans-vicinal (³Jtrans) proton-proton coupling constants are characteristic of the cyclopropane ring's geometry. Additionally, heteronuclear coupling between the protons and the ¹⁹F nucleus would introduce further splitting, with the magnitude of the coupling constant depending on the spatial relationship between the coupled nuclei (geminal, vicinal-cis, or vicinal-trans).

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-C(F) | Downfield | ddd | ²JHF, ³JHH(cis), ³JHH(trans) |

| H-C(Br) | Downfield | ddd | ³JHH(cis), ³JHH(trans), ⁴JHF |

Note: This is a generalized prediction. Actual values may vary based on the specific isomer and solvent.

The ¹³C NMR spectrum of this compound would display three distinct signals corresponding to the three carbon atoms of the cyclopropane ring. The chemical shifts of these carbons are influenced by the attached halogens.

The carbon atom bonded to the highly electronegative fluorine atom (C-F) is expected to be the most deshielded and thus appear at the lowest field. The carbon bonded to the bromine atom (C-Br) would also be shifted downfield, but to a lesser extent than the C-F carbon. The CH₂ carbon would be the most shielded and resonate at the highest field.

A key feature of the ¹³C NMR spectrum would be the large one-bond carbon-fluorine coupling constant (¹JCF) for the carbon directly attached to the fluorine atom. Smaller two-bond (²JCF) and three-bond (³JCF) couplings might also be observed for the other ring carbons.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (¹JCF) |

|---|---|---|

| C-F | 70-90 | Large (e.g., > 200 Hz) |

| C-Br | 20-40 | Small |

Note: This is a generalized prediction. Actual values may vary based on the specific isomer and solvent.

¹⁹F NMR spectroscopy is particularly informative for fluorine-containing compounds due to its high sensitivity and wide chemical shift range. The ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to a cyclopropyl ring.

This resonance would be split into a complex multiplet due to coupling with the vicinal and geminal protons. The magnitude of the H-F coupling constants would provide valuable information about the stereochemistry of the molecule.

Predicted ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|

Note: This is a generalized prediction relative to a standard like CFCl₃. Actual values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule through the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H, C-C, C-F, and C-Br bonds.

C-H stretching: Vibrations of the C-H bonds in the cyclopropane ring would typically appear at higher wavenumbers than those in acyclic alkanes, generally above 3000 cm⁻¹.

Cyclopropane ring vibrations: The characteristic ring "breathing" and deformation vibrations of the cyclopropane ring would be observed in the fingerprint region (below 1500 cm⁻¹).

C-F stretching: A strong absorption band corresponding to the C-F bond stretching vibration would be expected in the region of 1000-1100 cm⁻¹.

C-Br stretching: The C-Br stretching vibration would give rise to an absorption band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (cyclopropyl) | > 3000 | Medium |

| C-F | 1000-1100 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.

The mass spectrum of this compound would show a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak. This isotopic pattern is characteristic of compounds containing a single bromine atom, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation of the molecular ion would likely involve the loss of the halogen atoms. The loss of a bromine atom would result in a significant fragment ion. Other fragmentation pathways could involve the cleavage of the cyclopropane ring.

Predicted Mass Spectrometry Data

| Ion | m/z (relative to ⁷⁹Br) | Significance |

|---|---|---|

| [C₃H₄BrF]⁺ | 138 | Molecular Ion (M⁺) |

| [C₃H₄⁸¹BrF]⁺ | 140 | M+2 Isotope Peak |

| [C₃H₄F]⁺ | 59 | Loss of Br |

X-ray Crystallography (for Crystalline Derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would be applicable to crystalline derivatives of this compound.

If a suitable crystalline derivative could be prepared, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsional angles. This would allow for the unambiguous determination of the relative stereochemistry (cis or trans) of the substituents on the cyclopropane ring and provide detailed insight into the molecular conformation and intermolecular interactions in the crystal lattice. To date, no public crystal structure data for derivatives of this compound is available.

Synthetic Utility As Advanced Building Blocks

Precursors for Polyhalogenated Organic Compounds

While specific literature detailing the use of 1-bromo-2-fluorocyclopropane as a direct precursor to polyhalogenated organic compounds is limited, the known reactivity of similar gem-halofluorocyclopropanes provides a strong indication of its potential in this area. Ring-opening reactions of cyclopropanes are a well-established method for the synthesis of acyclic compounds, and the presence of both a bromine and a fluorine atom in this compound offers multiple pathways to introduce additional halogen atoms.

Electrophilic ring-opening, for instance, can be initiated by the attack of a halogenating agent. The regioselectivity of this opening would be influenced by the electronic effects of the existing fluorine and bromine substituents. It is plausible that treatment with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical or acidic conditions could lead to the formation of 1,3-dihalogenated propanes, thereby increasing the halogen content of the molecule.

Furthermore, the bromine atom in this compound can be substituted by other halogens through Finkelstein-type reactions, or it can participate in metal-catalyzed cross-coupling reactions, which could be followed by further halogenation of the resulting product. The strain of the cyclopropane (B1198618) ring can also be harnessed to drive reactions that might not be favorable in acyclic systems.

| Reaction Type | Potential Reagents | Plausible Product Type | Notes |

| Electrophilic Ring-Opening | Br₂, Cl₂, I₂ | 1,3-Dihalofluoro-propanes | Regioselectivity would be a key consideration. |

| Radical Halogenation | NBS, NCS | Brominated/Chlorinated fluorocyclopropanes or ring-opened products | Reaction conditions would determine the outcome. |

| Halogen Exchange | NaI, KF | 1-Iodo-2-fluorocyclopropane, 1,2-Difluorocyclopropane | Standard Finkelstein conditions might be applicable. |

Intermediates in the Construction of Complex Fluorinated Molecular Scaffolds

The true value of this compound is most evident in its application as a versatile intermediate for building complex molecules containing fluorine. researchgate.net The presence of the bromine atom allows for a wide range of transformations, including nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions, making it a valuable linchpin in multi-step syntheses.

Organometallic derivatives of this compound, formed via metal-halogen exchange or insertion of a metal into the carbon-bromine bond, can act as nucleophiles in reactions with various electrophiles. This approach allows for the introduction of the fluorocyclopropyl motif onto a wide variety of molecular frameworks. For example, the corresponding Grignard or organolithium reagent could react with aldehydes, ketones, esters, and nitriles to generate more complex fluorinated alcohols, ketones, and amines.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for carbon-carbon bond formation. This compound can serve as the electrophilic partner in these reactions, enabling the attachment of the fluorocyclopropyl group to aryl, vinyl, and alkynyl moieties. This strategy is particularly useful in the synthesis of fluorinated analogues of biologically active compounds, where the introduction of a fluorocyclopropane (B157604) can significantly alter the parent molecule's pharmacokinetic and pharmacodynamic properties.

The strained cyclopropane ring can also participate in cycloaddition reactions or be induced to open, leading to the formation of larger, more complex ring systems. For example, thermal or photochemical activation could lead to ring expansion or rearrangement reactions, providing access to unique fluorinated carbocyclic and heterocyclic scaffolds.

| Reaction Type | Reactant Partner | Resulting Functional Group/Scaffold |

| Nucleophilic Substitution | Azides, Cyanides, Amines, Alkoxides | Fluorocyclopropyl azides, nitriles, amines, ethers |

| Organometallic Formation | Mg, n-BuLi | Fluorocyclopropyl Grignard/Organolithium reagents |

| Suzuki Coupling | Aryl/Vinyl boronic acids | Aryl/Vinyl-fluorocyclopropanes |

| Stille Coupling | Organostannanes | Coupled products with the fluorocyclopropyl moiety |

| Sonogashira Coupling | Terminal alkynes | Alkynyl-fluorocyclopropanes |

| Ring-Opening/Expansion | Heat, Light, Lewis Acids | Fluorinated acyclic or larger cyclic compounds |

This interactive table showcases the potential synthetic transformations of this compound based on established methodologies for related compounds.

Role in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govcam.ac.uk The unique structural and electronic properties of this compound make it an attractive starting point for DOS campaigns. Its ability to undergo a variety of transformations from a single, readily accessible core structure allows for the rapid generation of a multitude of distinct molecular scaffolds.

A DOS strategy employing this compound could begin with a series of parallel reactions where the bromine atom is functionalized through various cross-coupling and substitution reactions. Each of these products could then be subjected to a second round of diversification through reactions involving the cyclopropane ring, such as ring-opening or cycloaddition reactions. This divergent approach would allow for the efficient exploration of a large chemical space starting from a single building block.

For instance, a library of aryl-substituted fluorocyclopropanes could be generated via Suzuki coupling. This library could then be further diversified by subjecting subsets to different reaction conditions designed to induce ring-opening, leading to a variety of acyclic fluorinated compounds with different substitution patterns. The fluorine atom would serve as a key element, imparting unique properties to the resulting molecules and increasing the likelihood of identifying novel biological activity.

The stereochemistry of the 1,2-disubstituted cyclopropane ring also adds another layer of diversity. Enantiomerically pure or diastereomerically enriched this compound could be used to generate libraries of chiral molecules, which is of paramount importance in modern drug discovery.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-bromo-2-fluorocyclopropane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclopropanation of fluorinated alkenes using dibromocarbene intermediates or halogen-exchange reactions. For example, fluorination of 1-bromo-2-chlorocyclopropane using KF in polar aprotic solvents (e.g., DMF) at 80–100°C yields the target compound. Key parameters include solvent polarity, temperature, and catalyst selection (e.g., phase-transfer catalysts to enhance reactivity). Yield optimization requires careful control of stoichiometry and reaction time to minimize side products like dihalogenated byproducts .

- Characterization : Confirm purity via H/F NMR (e.g., F NMR chemical shifts near -120 ppm for fluorocyclopropanes) and GC-MS. Impurity profiles should be documented in supplementary data .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : H NMR for cyclopropane ring protons (δ ~1.5–2.5 ppm, characteristic splitting patterns) and F NMR for fluorine environment.

- Mass Spectrometry : Molecular ion peaks (m/z ≈ 156–158 for [M]) and isotopic patterns (Br: 1:1, F: no significant isotopes).

- Elemental Analysis : Confirm Br/F ratios (±0.3% tolerance).

Cross-validate with known literature data .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of this compound in substitution vs. elimination reactions?

- Methodological Answer : The compound’s reactivity is governed by electronic and steric effects:

- Substitution : The electron-withdrawing fluorine atom stabilizes transition states in S2 pathways, favoring bromide displacement with nucleophiles (e.g., amines, alkoxides).

- Elimination : Under basic conditions (e.g., KOtBu), steric strain in the cyclopropane ring promotes β-elimination to form fluorinated alkenes.

Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How does the electronic structure of this compound influence its utility in cross-coupling reactions?

- Methodological Answer : The Br–C bond’s polarization (enhanced by adjacent F) facilitates oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Key considerations:

- Ligand Design : Bulky ligands (e.g., SPhos) prevent β-hydride elimination.

- Substrate Scope : Test aryl/vinyl boronic acids for coupling efficiency.

Tabulate yields and turnover numbers (TONs) under varying conditions (temperature, catalyst loading) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation/contact.

- Storage : Store in amber glass under inert gas (N) at ≤4°C to inhibit decomposition.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

Toxicity data (e.g., LC in rodents) should inform risk assessments .

Contradiction Resolution in Literature

Q. How can researchers address discrepancies in reported thermodynamic stability of this compound?

- Methodological Answer : Divergent stability data may stem from measurement techniques (e.g., calorimetry vs. computational models). Re-evaluate using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.